![molecular formula C16H16O2S B4645398 1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B4645398.png)
1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone
Overview
Description
1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H16O2S, and is commonly referred to as PMT.
Mechanism of Action
The mechanism of action of PMT is not well understood, but it is believed to act as a thioether by binding to sulfur-containing amino acids in proteins. This binding can affect the function of the proteins and lead to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that PMT can have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and potential anti-cancer properties. PMT has also been shown to have effects on the cardiovascular system, with studies suggesting that it may have potential as a treatment for hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using PMT in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMT has a long shelf life and is stable under a range of conditions. However, one limitation of using PMT is that its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research on PMT. One area of interest is in the development of new synthetic methods for PMT and related compounds. Additionally, further studies are needed to better understand the mechanism of action of PMT and its potential applications in medicine and other fields. Finally, there is potential for the use of PMT in the development of new materials, such as polymers and coatings.
Scientific Research Applications
PMT has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent in organic chemistry reactions, and as a tool for studying the biochemical and physiological effects of thioethers.
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-3-9-15(10-4-12)19-11-16(17)13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYOUIDBBEQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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